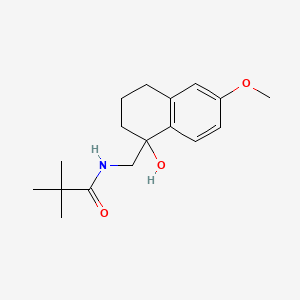
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide, also known as HMTM, is a synthetic compound that has been of great interest to the scientific community due to its potential use in various areas of research.
Wissenschaftliche Forschungsanwendungen
σ Receptor Interaction and Antiproliferative Activity
One significant application involves its utilization in understanding σ receptor interactions and antiproliferative effects. Compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide have been synthesized to explore their affinity and selectivity towards σ1 and σ2 receptors. For instance, specific derivatives have demonstrated potent sigma(1) ligand activity with significant selectivity, indicating their potential use in PET experiments and tumor research. These compounds also exhibited antiproliferative activity in rat C6 glioma cells, suggesting a putative sigma(1) antagonist activity that could be beneficial in tumor therapy (Berardi et al., 2005).
Modification for Enhanced Properties
Another application is the modification of this compound to reduce lipophilicity for potential use as positron emission tomography (PET) radiotracers. By introducing more polar functional groups, researchers aim to enhance the compound's properties for therapeutic and/or diagnostic applications in oncology. This involves balancing the structural elements to maintain high affinity for receptor targets while achieving suitable physicochemical properties for biological application (Abate et al., 2011).
Potential in Cystic Fibrosis Therapy
Furthermore, derivatives of this chemical structure have been investigated for their potential in correcting defective cellular processing related to cystic fibrosis. Compounds have been designed and synthesized to constrain molecular conformation, leading to improved activity in correcting the processing of the cystic fibrosis protein DeltaF508-CFTR, which is a prominent factor in cystic fibrosis pathogenesis. This research opens avenues for developing new therapeutic agents targeting cystic fibrosis (Yu et al., 2008).
Exploration of Dynamic Disorder in Solid State
The compound's derivatives have also been utilized in the study of dynamic disorder in solid states through solid-state NMR and X-ray crystallography. These studies help in understanding the molecular conformations and dynamic behavior of similar compounds in the solid state, which is crucial for the development of materials with specific physical properties (Facey et al., 1996).
Eigenschaften
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)15(19)18-11-17(20)9-5-6-12-10-13(21-4)7-8-14(12)17/h7-8,10,20H,5-6,9,11H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBDWVFCRKWXRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCCC2=C1C=CC(=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2391984.png)
![8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391985.png)
![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)
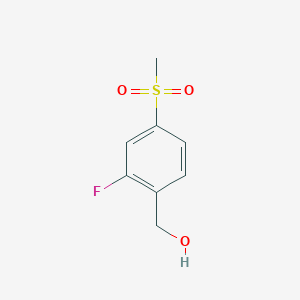

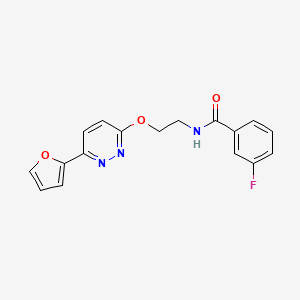
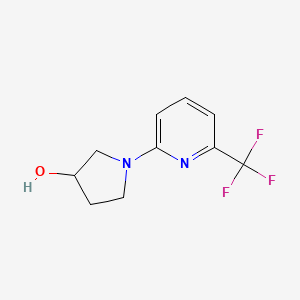
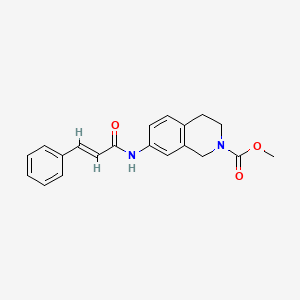
![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)
![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2392001.png)



![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)